2-Acetamido-3-(2-cyanoethylsulfanyl)propanoic acid
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Overview
Description
2-Acetamido-3-(2-cyanoethylsulfanyl)propanoic acid is an organic compound with a complex structure that includes an acetamido group, a cyanoethylsulfanyl group, and a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-(2-cyanoethylsulfanyl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-acetamido-3-mercaptopropanoic acid with 2-bromoacetonitrile under basic conditions to introduce the cyanoethylsulfanyl group. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-3-(2-cyanoethylsulfanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The cyanoethylsulfanyl group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Acetamido-3-(2-cyanoethylsulfanyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Acetamido-3-(2-cyanoethylsulfanyl)propanoic acid involves its interaction with specific molecular targets and pathways. The cyanoethylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological effects by modulating oxidative stress and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetamido-3-(prop-2-en-1-yldisulfanyl)propanoic acid
- 2-Acetamido-3-(3,7-dimethylocta-2,6-dienylthio)propanoic acid
- 2-Acetamido-3-(4-hydroxyphenyl)propanoic acid ethyl ester
Uniqueness
2-Acetamido-3-(2-cyanoethylsulfanyl)propanoic acid is unique due to the presence of the cyanoethylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may have different substituents and, consequently, different properties and applications.
Properties
Molecular Formula |
C8H12N2O3S |
---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
2-acetamido-3-(2-cyanoethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C8H12N2O3S/c1-6(11)10-7(8(12)13)5-14-4-2-3-9/h7H,2,4-5H2,1H3,(H,10,11)(H,12,13) |
InChI Key |
VDKVYEUEJCNDHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CSCCC#N)C(=O)O |
Origin of Product |
United States |
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